molecular formula C16H16ClNO6 B11157945 N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine

Cat. No.: B11157945
M. Wt: 353.75 g/mol
InChI Key: SSYYWVMBIZIMJJ-MRVPVSSYSA-N
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Description

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine typically involves the following steps :

    Starting Materials: The synthesis begins with 6-chloro-7-methoxy-4-methylcoumarin and D-alanine.

    Acylation Reaction: The coumarin derivative undergoes an acylation reaction with D-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the coumarin ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: It is used in research to understand the biological pathways and mechanisms of coumarin derivatives.

    Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of caspases and other apoptotic pathways.

    Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine can be compared with other coumarin derivatives such as :

    Warfarin: An anticoagulant used to prevent blood clots.

    Dicoumarol: Another anticoagulant with a similar mechanism of action.

    7-Hydroxycoumarin: Known for its fluorescent properties and use in biochemical assays.

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which may confer enhanced biological activity and selectivity compared to other coumarin derivatives.

Properties

Molecular Formula

C16H16ClNO6

Molecular Weight

353.75 g/mol

IUPAC Name

(2R)-2-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C16H16ClNO6/c1-7-9-4-11(17)13(23-3)6-12(9)24-16(22)10(7)5-14(19)18-8(2)15(20)21/h4,6,8H,5H2,1-3H3,(H,18,19)(H,20,21)/t8-/m1/s1

InChI Key

SSYYWVMBIZIMJJ-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)C(=O)O

Origin of Product

United States

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